Cas no 75629-20-8 (Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)-)

Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)- structure
75629-20-8 structure
상품 이름:Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)-
CAS 번호:75629-20-8
MF:C23H30O6
메가와트:402.4807
CID:576721
PubChem ID:5317805

Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)- 화학적 및 물리적 성질

이름 및 식별자

    • Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)-
    • Gomisin K1
    • Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, stereoisomer
    • [ "" ]
    • AKOS040761794
    • DTXSID401318482
    • (6S,7R,12AS)-5,6,7,8-TETRAHYDRO-1,2,10,11,12-PENTAMETHOXY-6,7-DIMETHYLDIBENZO(A,C)CYCLOOCTEN-3-OL
    • Dibenzo(a,C)cycloocten-3-ol, 5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)-
    • 111FHP5Z80
    • Gomisin K2
    • 75684-44-5
    • Gomisin K1, (-)-
    • UNII-D445L37O09
    • CS-0129939
    • (9S,10R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol
    • Dibenzo(a,C)cycloocten-3-ol, 5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aR)-
    • Gomisin K2, (+)-
    • (6S,7R,12AR)-5,6,7,8-TETRAHYDRO-1,2,10,11,12-PENTAMETHOXY-6,7-DIMETHYLDIBENZO(A,C)CYCLOOCTEN-3-OL
    • HY-N7485
    • D445L37O09
    • (-)-Gomisin K1
    • (+)-Gomisin K2
    • UNII-111FHP5Z80
    • 75629-20-8
    • SCHEMBL5304084
    • DA-73839
    • 인치: InChI=1S/C23H30O6/c1-12-8-14-10-16(24)20(26-4)22(28-6)18(14)19-15(9-13(12)2)11-17(25-3)21(27-5)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1
    • InChIKey: RCPUCQCVTDMJGJ-QWHCGFSZSA-N
    • 미소: CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)O

계산된 속성

  • 정밀분자량: 402.20423867g/mol
  • 동위원소 질량: 402.20423867g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 29
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 516
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.9
  • 토폴로지 분자 극성 표면적: 66.4Ų

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.118±0.06 g/cm3 (20 ºC 760 Torr),
  • 비등점: 563.9±50.0 °C at 760 mmHg
  • 플래시 포인트: 294.8±30.1 °C
  • 용해도: 거의 녹지 않음(0.011g/l)(25ºC),
  • 증기압: 0.0±1.6 mmHg at 25°C

Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)- 보안 정보

Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4153-5 mg
Gomisin K1
75629-20-8
5mg
¥4336.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G96600-5mg
Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)-
75629-20-8
5mg
¥5280.0 2023-09-07
TargetMol Chemicals
TN4153-1 mL * 10 mM (in DMSO)
Gomisin K1
75629-20-8 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN4153-5mg
Gomisin K1
75629-20-8
5mg
¥ 3710 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G96600-5 mg
Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)-
75629-20-8
5mg
¥4000.0 2021-09-09
TargetMol Chemicals
TN4153-5 mg
Gomisin K1
75629-20-8 98%
5mg
¥ 3,710 2023-07-11
A2B Chem LLC
AH57126-5mg
Gomisin K1
75629-20-8 97.0%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN4153-1 ml * 10 mm
Gomisin K1
75629-20-8
1 ml * 10 mm
¥ 3810 2024-07-20

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:75629-20-8)Gomisin K1
TBW01361
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의